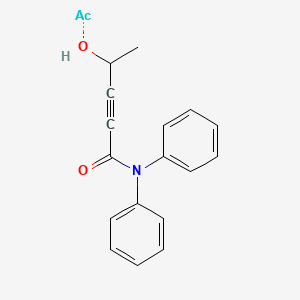
((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” is a hypothetical compound that combines the structural features of diphenylamine, a pent-3-yn-2-yl group, and actinium Actinium is a radioactive element and part of the actinide series
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:
Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.
Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.
Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diphenylamino group.
Reduction: Reduction reactions could target the carbon-carbon triple bond in the pent-3-yn-2-yl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Chemistry
The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
Could be explored for targeted alpha therapy (TAT) in oncology.
Industry
Possible use in the development of new materials with unique electronic or photonic properties.
作用機序
The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.
類似化合物との比較
Similar Compounds
Diphenylamine: Known for its antioxidant properties.
Pent-3-yn-2-ol: Used in organic synthesis.
Actinium-225: Used in targeted alpha therapy.
Uniqueness
The combination of these groups with actinium makes “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” unique, potentially offering a novel approach to targeted cancer therapy and new material development.
特性
分子式 |
C17H15AcNO2 |
|---|---|
分子量 |
492.33 g/mol |
IUPAC名 |
actinium;4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3; |
InChIキー |
OUOIIGORDYOHCP-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















